molecular formula C28H22N4OS B12035298 (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

Cat. No.: B12035298
M. Wt: 462.6 g/mol
InChI Key: BMOQGZPPJGBIHQ-CAPFRKAQSA-N
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Description

“(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile” is a mouthful, but its structure is fascinating. Let’s break it down:

  • The compound contains a benzothiazole core (1,3-benzothiazol-2-yl) linked to a pyrazole ring (1-phenyl-1H-pyrazol-4-yl).
  • The ethoxy and methyl groups add complexity, influencing its properties.
  • The nitrile group (2-propenenitrile) provides reactivity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common one:

    Heterocyclization Reaction:

Industrial Production:
  • Industrial synthesis typically involves large-scale reactions.
  • Precursors are sourced commercially or synthesized in bulk.
  • Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The benzothiazole moiety can undergo oxidation to form sulfones or sulfoxides.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: The phenyl and ethoxy groups are susceptible to substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).

    Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).

Major Products:
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Reduction: The corresponding amine.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial).

    Medicine: May interact with cellular targets (e.g., enzymes, receptors).

    Industry: Precursor for dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

    Targets: Interacts with specific proteins or enzymes.

    Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).

Comparison with Similar Compounds

    Uniqueness: Its combination of benzothiazole, pyrazole, and nitrile groups sets it apart.

    Similar Compounds: Related compounds include benzothiazoles, pyrazoles, and nitriles.

Remember, this compound’s long name conceals its intriguing properties

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C28H22N4OS

Molecular Weight

462.6 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H22N4OS/c1-3-33-23-13-14-24(19(2)15-23)27-21(18-32(31-27)22-9-5-4-6-10-22)16-20(17-29)28-30-25-11-7-8-12-26(25)34-28/h4-16,18H,3H2,1-2H3/b20-16+

InChI Key

BMOQGZPPJGBIHQ-CAPFRKAQSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C

Origin of Product

United States

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